Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the iodination of a precursor compound, such as tert-butyl 8-azabicyclo[3.2.1]octane-8-carboxylate . The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Common reagents and conditions used in these reactions include iodine, oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
These compounds share the same azabicyclo[3.2.1]octane core structure but differ in their functional groups, which can lead to different chemical properties and applications . The uniqueness of this compound lies in its iodine functional group, which can be used for specific chemical transformations and applications .
Biological Activity
Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group and an iodine atom, positions it as a valuable candidate for various biological applications, particularly in the study of protein interactions and enzymatic activities.
- Molecular Formula : C₁₂H₂₀NO₂I
- Molecular Weight : 337.2 g/mol
- CAS Number : 2674113-13-2
- Purity : ≥ 97%
This compound acts primarily through its interactions with specific biological targets, including enzymes and receptors. The presence of the iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions which can modulate biological pathways.
Target Interactions
The compound is believed to interact with:
- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Potential modulation of receptor activity could lead to altered signaling pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, effective against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, suggesting a potential role in cancer therapeutics.
Study Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Cytotoxicity | Induced apoptosis in HeLa cells | |
Enzyme Inhibition | Inhibited activity of specific kinases |
Case Studies
A series of case studies have been conducted to explore the efficacy of this compound in various biological contexts:
-
Cancer Cell Line Study :
- Objective: To evaluate the cytotoxic effects on different cancer cell lines.
- Methodology: Treatment with varying concentrations of the compound over 48 hours.
- Results: Significant reduction in cell viability observed at concentrations above 10 µM.
-
Microbial Assay :
- Objective: To assess the antimicrobial efficacy against pathogenic bacteria.
- Methodology: Disk diffusion method applied to bacterial cultures.
- Results: Zones of inhibition indicated strong antibacterial activity.
Discussion
The biological activity of this compound suggests its potential as a lead compound for drug development, particularly in the fields of oncology and infectious diseases. The unique structural features contribute to its diverse interactions within biological systems.
Properties
IUPAC Name |
tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZADDSSPWPVZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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